molecular formula C21H34NO3+ B11584617 4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium

4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium

Cat. No.: B11584617
M. Wt: 348.5 g/mol
InChI Key: XGSOAQKWLVYPTJ-UHFFFAOYSA-N
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Description

4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a dioxolane ring, and a morpholinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium typically involves multiple steps. One common approach is the condensation of 4-tert-butylphenylacetic acid with a suitable dioxolane precursor under acidic conditions to form the dioxolane ring. This intermediate is then reacted with a morpholine derivative to introduce the morpholinium ion.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-4-methylmorpholin-4-ium is unique due to its combination of a dioxolane ring and a morpholinium ion, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H34NO3+

Molecular Weight

348.5 g/mol

IUPAC Name

4-[[2-[2-(4-tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl]methyl]-4-methylmorpholin-4-ium

InChI

InChI=1S/C21H34NO3/c1-21(2,3)18-8-5-17(6-9-18)7-10-20-24-16-19(25-20)15-22(4)11-13-23-14-12-22/h5-6,8-9,19-20H,7,10-16H2,1-4H3/q+1

InChI Key

XGSOAQKWLVYPTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC2OCC(O2)C[N+]3(CCOCC3)C

Origin of Product

United States

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